2-Difluoromethoxy-5-fluorobenzotrifluoride
Overview
Description
2-Difluoromethoxy-5-fluorobenzotrifluoride is a chemical compound with the molecular formula C8H4F6O. It is known for its unique structure, which includes both difluoromethoxy and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
The synthesis of 2-Difluoromethoxy-5-fluorobenzotrifluoride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,5-difluorophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-Difluoromethoxy-5-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms on the benzene ring are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield hydroquinones.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Difluoromethoxy-5-fluorobenzotrifluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-5-fluorobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Difluoromethoxy-5-fluorobenzotrifluoride can be compared with other fluorinated benzene derivatives, such as:
2,4-Difluorobenzotrifluoride: Similar in structure but lacks the methoxy group, leading to different chemical reactivity and applications.
2,5-Difluorobenzoic Acid: Contains carboxylic acid instead of trifluoromethyl group, resulting in different chemical properties and uses.
2,3,4,5-Tetrafluorobenzene: Fully fluorinated benzene ring, which exhibits different reactivity patterns compared to partially fluorinated compounds.
The uniqueness of this compound lies in its combination of difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-(difluoromethoxy)-4-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-4-1-2-6(15-7(10)11)5(3-4)8(12,13)14/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCTWYAABLHGSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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